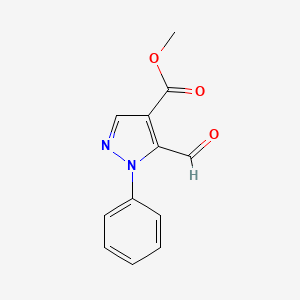

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

描述

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a pyrazole derivative characterized by a formyl (-CHO) group at position 5, a phenyl group at position 1, and a methyl ester (-COOCH₃) at position 2. The formyl group at position 5 introduces strong electron-withdrawing effects, which may alter reactivity in nucleophilic additions or redox reactions compared to amino or alkyl substituents .

属性

IUPAC Name |

methyl 5-formyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)10-7-13-14(11(10)8-15)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKKBTDWLJHRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228458 | |

| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019012-13-5 | |

| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019012-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-formyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under basic conditions, followed by esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and continuous flow reactors.

化学反应分析

Types of Reactions

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 5-Carboxy-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester.

Reduction: 5-Hydroxymethyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester has been explored for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. For instance:

- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Anticancer Properties : Some studies have demonstrated that compounds similar to this pyrazole derivative can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its bifunctional nature allows it to participate in various chemical reactions, leading to the formation of complex molecular frameworks. It can be utilized in:

- Multi-component Reactions : The presence of both aldehyde and carboxylic acid functionalities enables the use of this compound in multi-component reactions to synthesize more complex structures.

- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds, which are crucial in developing new pharmaceuticals.

Data Table: Key Applications

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazole derivatives, including this compound. The results showed that these compounds could inhibit tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents against cancers such as breast and colon cancer.

Case Study 2: Synthesis of New Heterocycles

In another research project, chemists utilized this compound as a precursor for synthesizing novel heterocyclic compounds. These new compounds exhibited promising biological activity against bacterial strains, indicating potential applications in antimicrobial drug development.

作用机制

The mechanism of action of 5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in inflammatory and cancer pathways.

Receptor Binding: Potential to bind to certain receptors, modulating their activity.

相似化合物的比较

Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives

*Calculated using molecular formula.

Key Observations:

- Lipophilicity: Methyl esters (e.g., target compound, ) exhibit higher lipophilicity than carboxylic acids (e.g., ), which may enhance bioavailability .

Analytical Characterization

- Spectroscopic Differences: IR: The target compound’s IR spectrum would show C=O stretches for both ester (~1650 cm⁻¹) and aldehyde (~1700 cm⁻¹), unlike compounds with amino groups (N–H stretches ~3300 cm⁻¹) . NMR: The formyl proton in the target compound would resonate at ~9–10 ppm (¹H-NMR), absent in methyl- or amino-substituted analogs .

生物活性

5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester (CAS Number: 1019012-13-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 230.22 g/mol. Its structure features a pyrazole ring substituted with a phenyl group and a carboxylic acid methyl ester moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others. The mechanism often involves the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and microtubules .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Inhibition of topoisomerase II |

| Other Pyrazole Derivatives | HepG2 | TBD | Inhibition of EGFR |

| Pazopanib | Various | 0.5 - 3 | Targeting VEGFR and PDGFR |

Antibacterial Activity

Some studies have reported that pyrazole derivatives exhibit antibacterial properties against various pathogens. The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Anti-inflammatory Activity

Inflammation-related pathways are also influenced by pyrazole compounds. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses .

Antiviral Activity

Emerging research indicates that certain pyrazoles can act as inhibitors of viral replication. For instance, compounds similar to 5-formyl-1-phenyl-1H-pyrazole have shown efficacy against HIV replication in vitro . The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antiviral potency.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on MDA-MB-231 cells. The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values in the micromolar range, suggesting potential for development as anticancer agents .

- Antiviral Screening : Another investigation focused on the antiviral activity against HIV, where several pyrazole compounds were screened for their ability to inhibit viral replication in HeLa cells. The results showed promising candidates that maintained low toxicity while effectively reducing viral load .

常见问题

Basic Research Questions

What are the standard synthetic routes for 5-Formyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester?

The compound is typically synthesized via cyclocondensation of appropriate precursors. For structurally analogous pyrazole derivatives, ethyl acetoacetate , N,N-dimethylformamide dimethyl acetal (DMF-DMA) , and phenylhydrazine are used to form the pyrazole core, followed by formylation and esterification steps . Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1) are hydrolyzed under basic conditions to yield carboxylic acids, which can then be derivatized . Characterization involves IR spectroscopy (to confirm ester and formyl groups), ¹H-NMR (to assign substituent positions), and mass spectrometry (to verify molecular weight) .

How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives, crystals are grown via slow evaporation of polar solvents (e.g., ethanol or DMSO). Data collection at 150 K minimizes thermal motion artifacts. Structure refinement uses programs like SHELXL , which optimize bond lengths, angles, and displacement parameters . For example, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibited a planar pyrazole ring with a mean C–C bond length of 1.39 Å, validated via SHELXL refinement (R factor = 0.043) .

What spectroscopic methods are used to confirm substituent positions?

- ¹H-NMR : Coupling patterns between pyrazole protons (e.g., H-3 and H-5) resolve substituent orientation. For example, deshielded formyl protons (~9.5–10.0 ppm) confirm the 5-formyl group .

- IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and formyl groups (~1680 cm⁻¹) are diagnostic .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃) validate the ester group .

Advanced Research Questions

How can conflicting spectral data for this compound be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For pyrazole derivatives:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.

- Tautomer analysis : Computational methods (e.g., DFT at B3LYP/6-311G++(d,p)) predict dominant tautomers. For example, pyrazole ring protonation states influence chemical shifts .

- Cross-validation : Compare with structurally characterized analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) to identify outliers .

What strategies optimize reaction yields during synthesis?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency .

- Temperature control : Formylation reactions require precise heating (60–80°C) to avoid side products like over-oxidized acids .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted phenylhydrazine or ester intermediates .

How can computational modeling predict biological activity?

- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Pyrazole esters with bulky substituents (e.g., phenyl groups) show higher binding affinity due to hydrophobic pocket complementarity .

- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with observed activities. For example, electron-withdrawing formyl groups enhance anti-inflammatory potency in pyrazole derivatives .

What are the challenges in resolving crystallographic disorder for this compound?

Disorder in the phenyl or formyl groups complicates refinement. Mitigation strategies:

- Low-temperature data collection : Reduces thermal motion .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .

- Constraints : Apply rigid-body restraints to the phenyl ring during refinement .

Methodological Recommendations

Data Contradiction Analysis Example

Issue : Discrepancy in reported melting points for analogous compounds (e.g., 212–216°C vs. 144–145°C) .

Resolution :

Verify purity via elemental analysis (%C, %H, %N).

Check for polymorphism via differential scanning calorimetry (DSC).

Compare synthetic routes: Acid hydrolysis vs. direct esterification may yield different crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。